Menisdaurin

Übersicht

Beschreibung

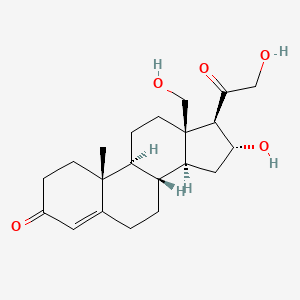

Menisdaurin (CAS number: 67765-58-6) is a cyanoglucoside that was originally isolated from Menispermum dauricum, a plant belonging to the Menispermaceae family. It has also been found in other plant sources, including Ilex species . The compound’s name pays homage to its discovery in the Dahurian moonseed plant.

Wissenschaftliche Forschungsanwendungen

Menisdaurin hat vielfältige Anwendungen in verschiedenen wissenschaftlichen Disziplinen:

Chemie: Forscher untersuchen seine chemischen Eigenschaften, Reaktivität und potenzielle synthetische Derivate.

Biologie: Es kann biologische Aktivitäten wie antimikrobielle oder Antitumorwirkungen aufweisen.

Medizin: Untersuchungen erforschen seine potenziellen therapeutischen Anwendungen.

Industrie: Obwohl es nicht weit verbreitet ist, könnte es in spezialisierten Industrien Anwendungen finden.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkungen ausübt, ist noch Gegenstand laufender Forschung. Es beinhaltet wahrscheinlich Interaktionen mit bestimmten molekularen Zielstrukturen und Signalwegen. Weitere Studien sind erforderlich, um diese Mechanismen vollständig aufzuklären.

Wirkmechanismus

Menisdaurin, also known as Menisdaurine or HY-N1927, is a cyano glucoside . It was first isolated in 1978 from Menispermum dauricum (Menispermaceae) and has also been isolated from several plant sources .

Biochemical Pathways

It is known that this compound is a cyano glucoside , a class of compounds that can participate in various biochemical reactions

Result of Action

It has been suggested that this compound may have potential anti-hepatitis b virus (hbv) activities

Action Environment

It is known that this compound is unstable in water and methanol . This suggests that the compound’s stability and efficacy may be influenced by the solvent environment.

Safety and Hazards

Zukünftige Richtungen

Four new cyclohexylideneacetonitrile derivatives, named menisdaurins B–E, as well as three known cyclohexylideneacetonitrile derivatives—menisdaurin, coclauril, and menisdaurilide—were isolated from the hypocotyl of a mangrove (Bruguiera gymnorrhiza) . These compounds showed anti-Hepatitis B virus (HBV) activities, indicating potential future directions for the study of this compound .

Biochemische Analyse

Biochemical Properties

Menisdaurin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to undergo enzymatic hydrolysis, which results in the formation of menisdaurigenin . The enzymatic hydrolysis of this compound involves the enzyme emulsin, although this process does not yield the aglycone part . This compound’s interactions with these enzymes highlight its role in biochemical pathways and its potential impact on various biological processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits anti-Hepatitis B virus activities, indicating its potential impact on viral infections . Additionally, this compound’s effects on cellular metabolism and gene expression suggest its role in modulating cellular functions and responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound’s structure allows it to interact with specific enzymes, leading to changes in their activity. For example, the hydrolysis of this compound results in the formation of menisdaurigenin, which exhibits different biochemical properties . These interactions at the molecular level contribute to this compound’s overall effects on cellular functions and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown varying effects over time. Its stability and degradation have been studied, revealing that this compound is unstable in water and methanol . Long-term studies have indicated that this compound’s effects on cellular function can change over time, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in potential medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The enzymatic hydrolysis of this compound by emulsin is a key step in its metabolic pathway . This process results in the formation of menisdaurigenin, which has distinct biochemical properties and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

This compound’s transport and distribution within cells and tissues involve specific transporters and binding proteins. These interactions influence this compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its overall effects on cellular functions and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence this compound’s interactions with other biomolecules and its overall impact on cellular processes.

Vorbereitungsmethoden

Synthetic Routes:: The synthetic preparation of Menisdaurin involves specific steps to obtain this compound. Unfortunately, detailed synthetic routes are not widely available in the literature. researchers have successfully isolated this compound from natural sources.

Industrial Production:: this compound is not produced industrially on a large scale due to its limited commercial demand. Its isolation from natural sources remains the primary method.

Analyse Chemischer Reaktionen

Reaktivität:: Menisdaurin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern.

Substitution: Substituenten können eingeführt oder ersetzt werden.

Hydrolyse: Saure oder enzymatische Hydrolyse von this compound liefert seine Aglykonform.

Glucosidase-Enzyme: Diese Enzyme spalten die glykosidische Bindung und setzen Glucose und das Aglykon frei.

Hauptprodukte:: Das Hauptprodukt, das aus this compound gebildet wird, ist sein Aglykon, bekannt als Menisdaurigenin. Dieses Aglykon ist der Wirkstoff, der für seine biologischen Wirkungen verantwortlich ist.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Menisdaurin liegt in seiner Cyanoglucosidstruktur. Obwohl es keine direkten Analoga gibt, gehören verwandte Verbindungen derselben Klasse dazu:

Cyanoglucoside: Diese Verbindungen teilen die gleiche glykosidische Verknüpfung, unterscheiden sich aber in ihren Aglykonteilen.

Eigenschaften

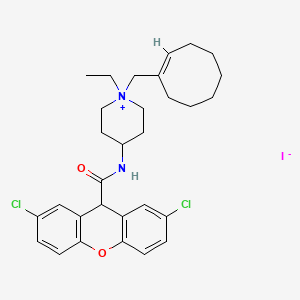

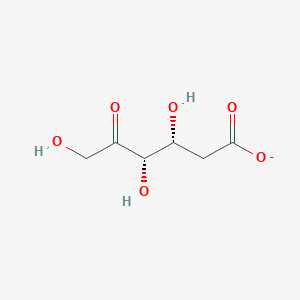

IUPAC Name |

2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHVFIKQCUKKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)

![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)

![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)

![N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide](/img/structure/B1234326.png)